CDK3 Human Pre-designed siRNA Set A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

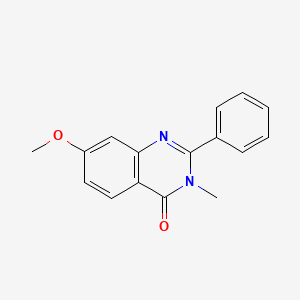

7-methoxy-3-methyl-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPYSCGIBNZCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658012 | |

| Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187568-16-6 | |

| Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Cyclin-Dependent Kinase 3 in Human Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 3 (CDK3) is a serine/threonine protein kinase that plays a critical, albeit less characterized, role in the regulation of the human cell cycle.[1][2] Primarily active during the transition from quiescence (G0) to the first gap phase (G1) and the progression from G1 into the synthesis (S) phase, CDK3 is a key initiator of cell proliferation.[1][2] Its activity is tightly regulated by association with specific cyclins, primarily cyclin C and cyclin E, and its dysregulation is increasingly implicated in oncogenesis, making it an attractive target for novel cancer therapeutics.[3][4][5] This technical guide provides an in-depth overview of the core functions of CDK3, its regulatory mechanisms, key substrates, and its role in cancer. Detailed experimental protocols for studying CDK3 and a summary of quantitative data are also presented to aid researchers in this field.

Core Functions of CDK3 in Cell Cycle Progression

CDK3 is a crucial regulator of the early stages of the cell cycle, specifically the G0/G1 and G1/S transitions.[1][2] Unlike the more extensively studied CDKs such as CDK1, CDK2, CDK4, and CDK6, CDK3's role appears to be more specialized in initiating the cell's commitment to a new division cycle.

G0 to G1 Transition: Exiting Quiescence

Upon receiving mitogenic signals, cells exit the quiescent G0 state and enter the G1 phase. CDK3, in complex with cyclin C, is one of the earliest activated kinases in this transition.[4] This complex phosphorylates the retinoblastoma protein (pRb), a key tumor suppressor that, in its hypophosphorylated state, sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for cell cycle progression.[6][7] The CDK3/cyclin C-mediated phosphorylation of pRb is a critical step in releasing this inhibition and allowing the initial expression of genes necessary for entry into G1.[6]

G1 to S Phase Progression

As the cell progresses through G1, CDK3 can also associate with cyclin E.[3] The CDK3/cyclin E complex contributes to the hyperphosphorylation of pRb, further inactivating it and leading to the robust activation of E2F-responsive genes.[7] This is a critical step for the cell to pass the Restriction Point and commit to DNA replication in the S phase. Furthermore, CDK3 can directly regulate the activity of the E2F transcription factor, potentially by phosphorylating its partner DP1, thereby promoting G1/S transition in a pRb-independent manner.[5]

Regulation of CDK3 Activity

The catalytic activity of CDK3 is meticulously controlled through multiple mechanisms to ensure orderly cell cycle progression.

-

Cyclin Binding: Like all CDKs, CDK3 requires association with a cyclin partner for its activation. It primarily binds to cyclin C for the G0/G1 transition and can also interact with cyclin E during the G1 phase.[3][4] The binding of a cyclin induces a conformational change in the CDK3 protein, partially exposing its active site.[8]

-

Phosphorylation: Full activation of the CDK3-cyclin complex requires phosphorylation on a specific threonine residue within the activation loop (T-loop) by a CDK-activating kinase (CAK).[9] Conversely, inhibitory phosphorylation at Tyr15, mediated by kinases such as Wee1, can inactivate CDK3.[3][9] The phosphatase PTP1B has been identified as a key activator of CDK3, as it dephosphorylates the inhibitory Tyr15 residue.[6][10]

-

CDK Inhibitors (CKIs): The activity of CDK3 is negatively regulated by CDK inhibitors. The Cip/Kip family of CKIs, including p21 and p27, can bind to and inhibit the activity of the CDK3-cyclin complex.[11] The interaction with p27 is particularly important, as the loss of this interaction is associated with the activation of CDK3 kinase activity during the cell cycle.[11]

Key Substrates of CDK3

CDK3 phosphorylates a specific set of proteins to drive the cell cycle forward. The two most well-characterized substrates are the retinoblastoma protein (pRb) and the activating transcription factor 1 (ATF1).

-

Retinoblastoma Protein (pRb): As mentioned earlier, pRb is a primary target of CDK3. The CDK3/cyclin C complex phosphorylates pRb at serine 807/811, which is a crucial event for cells to efficiently exit the G0 phase.[2] This initial phosphorylation event primes pRb for subsequent phosphorylation by other G1 CDKs.

-

Activating Transcription Factor 1 (ATF1): CDK3 phosphorylates ATF1 at serine 63.[1] This phosphorylation event enhances the transactivation and transcriptional activities of ATF1, leading to the expression of genes like c-fos and c-jun, which are involved in cell proliferation and transformation.[1] The CDK3-ATF1 signaling axis has been shown to be critical for these processes.[1]

CDK3 in Cancer

Given its fundamental role in promoting cell proliferation, it is not surprising that the dysregulation of CDK3 is linked to cancer.

-

Overexpression in Cancers: CDK3 expression is typically low in normal human tissues but is found to be upregulated in a variety of cancers, including glioblastoma and certain types of breast cancer.[1][5][12] This overexpression contributes to uncontrolled cell proliferation, a hallmark of cancer.

-

Role in Oncogenic Signaling: The CDK3-ATF1 signaling pathway has been implicated in epidermal growth factor (EGF)-induced cell transformation.[13] Studies have shown that CDK3 may act as a downstream kinase of the EGFR-Ras signaling pathway, promoting cell transformation.[13]

-

Therapeutic Target: The critical role of CDK3 in cancer cell proliferation makes it an attractive target for the development of novel anti-cancer therapies. The development of specific CDK3 inhibitors is an active area of research.

Quantitative Data on CDK3

Table 1: IC50 Values of Inhibitors for CDK3

| Inhibitor | Target CDKs | IC50 (nM) for CDK3 | Cell Line/Assay Condition | Reference |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Not explicitly for CDK3, but potent against CDK2 (1 nM) and CDK5 (1 nM) which are structurally similar. | Cell-free assays | [2] |

Note: Specific IC50 values for CDK3 are not widely reported in the literature, reflecting the need for more selective inhibitors and focused studies.

Table 2: CDK3 Expression in Cancer

| Cancer Type | Cell Lines | Expression Level | Method | Reference |

| Glioblastoma | T98G, U87-MG, U251 | Higher than in normal brain tissue | Western Blot | [1] |

| Breast Cancer | MCF7, T47D (non-malignant) | Higher protein levels | Western Blot | [12] |

| Breast Cancer | MDA-MB-231, BT549 (malignant) | Lower protein levels | Western Blot | [12] |

Note: The quantitative data on CDK3 expression is often presented as relative differences rather than absolute fold changes.

Experimental Protocols

Immunoprecipitation Kinase Assay for CDK3 Activity

This protocol is adapted from methodologies described in studies of CDK3 activity.[1][12]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CDK3 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., recombinant Histone H1 or GST-ATF1)

-

[γ-32P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Incubate the cell lysate with anti-CDK3 antibody for 2-4 hours at 4°C, followed by incubation with protein A/G agarose beads for 1 hour.

-

Washing: Wash the immunoprecipitated complexes several times with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate and [γ-32P]ATP. Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

Western Blotting for CDK3 Expression

This protocol is a standard procedure for detecting protein expression.[1][12][14][15][16]

Materials:

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-CDK3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CDK3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry after CDK3 Knockdown

This protocol allows for the analysis of cell cycle distribution following the depletion of CDK3.[17][18][19][20][21]

Materials:

-

siRNA targeting CDK3

-

Transfection reagent

-

Cell culture medium

-

Trypsin

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Transfection: Transfect cells with siRNA targeting CDK3.

-

Incubation: Culture the cells for 48-72 hours to allow for CDK3 knockdown.

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

PTP1B-CDK3-Rb-E2F Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural basis of CDK3 activation by cyclin E1 and inhibition by dinaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A PTP1B-Cdk3 Signaling Axis Promotes Cell Cycle Progression of Human Glioblastoma Cells through an Rb-E2F Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDCA3 is a potential biomarker for glioma malignancy and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase complex - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cdk3-Mediated ATF1 Phosphorylation Enhances Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. brd.nci.nih.gov [brd.nci.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. biocompare.com [biocompare.com]

The Role of CDK3 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 3 (CDK3) is emerging as a critical regulator of cancer cell proliferation, playing a pivotal role in the G0/G1 transition and G1/S phase progression of the cell cycle. Unlike many other CDKs, CDK3 expression is typically low in normal tissues but becomes significantly upregulated in a variety of cancers, including breast, lung, and glioblastoma, making it an attractive and potentially selective target for cancer therapy. This technical guide provides an in-depth overview of the core functions of CDK3 in oncology, detailing its signaling pathways, upstream regulators, and downstream effectors. This document also includes a compilation of detailed experimental protocols for studying CDK3 and summarizes available quantitative data on its activity and inhibition.

Introduction: CDK3 as a Key Cell Cycle Regulator

CDK3 is a member of the cyclin-dependent kinase family, a group of serine/threonine kinases that are fundamental to the regulation of the cell cycle. The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs by their regulatory partners, the cyclins. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.

CDK3, in partnership with its primary cyclin partner, Cyclin C, plays a crucial role in the transition of cells from a quiescent state (G0) into the cell cycle (G1)[1]. This is a critical checkpoint that is often dysregulated in cancer. Furthermore, CDK3 is involved in the G1/S transition, the point at which a cell commits to DNA replication[2]. Its unique role in the early stages of the cell cycle, preceding the well-characterized functions of CDK4/6 and CDK2, positions CDK3 as a key initiator of the proliferative cascade.

Upstream Regulation and Downstream Signaling Pathways of CDK3

The activity of CDK3 is tightly controlled by a network of upstream regulators and, in turn, influences a variety of downstream signaling pathways that are central to cancer cell proliferation.

Upstream Regulators

Several microRNAs (miRNAs) have been identified as key upstream regulators of CDK3 expression. These small non-coding RNAs typically function by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression.

-

miR-150: This miRNA has been shown to directly target CDK3, and its downregulation in lung tumors correlates with higher CDK3 levels. Overexpression of miR-150 leads to decreased CDK3 expression and subsequent inhibition of cell proliferation.

-

miR-4469: Identified as a negative regulator of CDK3, miR-4469 directly targets the 3'-UTR of CDK3 mRNA. In breast cancer, increased levels of miR-4469 have been associated with decreased CDK3 protein levels.

Downstream Signaling Pathways

CDK3 exerts its pro-proliferative effects through the phosphorylation of key downstream substrates, thereby modulating their activity and influencing major signaling pathways implicated in cancer.

-

Retinoblastoma (Rb) Pathway: CDK3 is a major player in driving the phosphorylation of the retinoblastoma protein (Rb) at Serine 807/811 during the G0/G1 transition[1][2]. Phosphorylation of Rb by CDK3 leads to its inactivation and the release of the E2F transcription factor. "Free" E2F can then activate the transcription of genes necessary for S-phase entry, thus promoting cell cycle progression.

-

E2F Pathway: Beyond its role in Rb phosphorylation, CDK3 can also directly regulate the activity of the E2F transcription factor. It has been shown to bind to E2F-1/DP-1 complexes, likely through DP-1, and contribute to the activation of E2F-1 and E2F-2 transcriptional activity, independent of its effect on Rb[3].

-

EGFR/Ras Signaling: CDK3 interacts with various transcription factors that are involved in cell proliferation, differentiation, and transformation driven by the Epidermal Growth Factor Receptor (EGFR)/Ras signaling pathway.

-

Wnt/β-catenin Pathway: In breast cancer, CDK3 has been shown to suppress metastasis by inhibiting the Wnt/β-catenin signaling pathway. Overexpression of CDK3 can lead to a decrease in the levels of key components of this pathway.

-

AP-1 Activation: CDK3 can phosphorylate and activate the transcription factor c-Jun at Serine 63 and Serine 73, a key component of the AP-1 transcription factor complex. This activation is implicated in promoting epithelial-mesenchymal transition (EMT) and metastasis in colorectal cancer.

-

ATF1 Signaling: CDK3 phosphorylates Activating Transcription Factor 1 (ATF1) at Serine 63, which enhances its transactivation and transcriptional activity. This CDK3-ATF1 signaling axis is critical for cell proliferation and transformation[2].

Data Presentation: Quantitative Analysis of CDK3 Activity and Inhibition

CDK3 Expression in Cancer

Analysis of large-scale cancer genomics datasets such as The Cancer Genome Atlas (TCGA) and the Human Protein Atlas indicates that CDK3 expression is altered in various cancers. For instance, in breast cancer, some studies using the GEPIA database have shown lower expression of CDK3 in tumor tissues compared to normal tissues, while others suggest a correlation between high CDK3 expression and a poorer prognosis[4][5]. The Human Protein Atlas shows moderate cytoplasmic and nuclear staining of CDK3 in several renal and liver cancers, with cancer cells generally displaying weak cytoplasmic staining or being negative[6]. These discrepancies highlight the context-dependent role of CDK3 in different cancer types and stages.

Inhibitor Activity

Currently, there are no highly selective CDK3 inhibitors that have been extensively characterized in the public domain. Most of the available data comes from studies on pan-CDK inhibitors that also target CDK3 among other CDKs. The half-maximal inhibitory concentrations (IC50) for some of these inhibitors against CDK3 are presented below. It is important to note that the observed cellular effects of these compounds are likely due to the inhibition of multiple CDKs.

| Inhibitor | CDK3 IC50 (nM) | Other CDKs Inhibited (with IC50 in nM) | Cancer Cell Line(s) Tested | Reference |

| RGB-286638 | 5 | CDK1 (2), CDK2 (3), CDK4 (4), CDK9 (1) | Multiple myeloma, solid tumors | [7] |

| BAY-1000394 | 5-25 | CDK1, CDK2, CDK4, CDK7, CDK9 | Various tumors | [4][7] |

| TG02 | 8 | CDK1 (9), CDK2 (5), CDK5 (4), CDK9 (3) | Glioblastoma, hematological malignancies | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CDK3 in cancer cell proliferation.

CDK3 Kinase Assay

This protocol is for an in vitro assay to measure the kinase activity of CDK3, often using a recombinant CDK3/Cyclin C or CDK3/Cyclin E complex and a known substrate like the Retinoblastoma protein (Rb) or a peptide substrate.

Materials:

-

Recombinant active CDK3/Cyclin C or CDK3/Cyclin E complex

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate (e.g., purified Rb protein or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive assays)

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or phosphorimager for radioactive assays

-

ADP-Glo™ Kinase Assay kit (for non-radioactive luminescence-based assay)

Procedure (Radioactive Method):

-

Prepare the kinase reaction mixture in a 96-well plate on ice. For each reaction, combine:

-

Kinase Assay Buffer

-

Recombinant CDK3/Cyclin complex (e.g., 50 ng)

-

Substrate (e.g., 1 µg of Rb protein)

-

Inhibitor or vehicle control (e.g., DMSO)

-

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 10 µM).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

Procedure (Non-Radioactive ADP-Glo™ Method):

-

Set up the kinase reaction as described above, but use unlabeled ATP.

-

After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

CDK3 inhibitor or siRNA targeting CDK3

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CDK3 inhibitor or transfect with CDK3 siRNA. Include appropriate vehicle or control siRNA-treated wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

For CCK-8 assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at a wavelength of 450 nm.

-

-

Calculate the percentage of cell viability relative to the control-treated cells.

siRNA-mediated Knockdown of CDK3

This protocol describes the transient silencing of CDK3 gene expression using small interfering RNA (siRNA).

Materials:

-

Cancer cell lines

-

siRNA targeting CDK3 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or other serum-free medium

-

6-well plates

-

Reagents for Western blotting or qRT-PCR to verify knockdown

Procedure:

-

Seed cells in 6-well plates the day before transfection to achieve 60-80% confluency on the day of transfection.

-

For each well, dilute the CDK3 siRNA or control siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the siRNA-lipid complex mixture to the cells.

-

Incubate the cells for 4-6 hours at 37°C.

-

Add complete medium to the wells.

-

Incubate the cells for 24-72 hours before harvesting for downstream analysis (e.g., Western blot to confirm protein knockdown, or cell-based assays).

Immunoprecipitation of CDK3

This protocol is used to isolate CDK3 and its interacting proteins from cell lysates.

Materials:

-

Cell lysate from cancer cells

-

Antibody specific for CDK3

-

Isotype control antibody

-

Protein A/G agarose or magnetic beads

-

Immunoprecipitation (IP) lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with protease and phosphatase inhibitors)

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Add the anti-CDK3 antibody or the isotype control antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against CDK3 or its potential interacting partners.

In Vivo Tumorigenicity Assay

This protocol describes the evaluation of the effect of CDK3 inhibition on tumor growth in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice

-

Matrigel (optional, to enhance tumor formation)

-

CDK3 inhibitor or vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the CDK3 inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure the tumor dimensions (length and width) with calipers every few days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth.

Mandatory Visualizations

Signaling Pathways

Caption: CDK3 Signaling Network in Cancer.

Experimental Workflows

Caption: Workflow for CDK3 Knockdown Studies.

Conclusion and Future Directions

CDK3 represents a promising, albeit underexplored, therapeutic target in oncology. Its restricted expression in normal tissues and upregulation in various cancers suggest a favorable therapeutic window. The multifaceted role of CDK3 in regulating key cancer-promoting pathways, including the Rb-E2F axis, Wnt/β-catenin signaling, and AP-1 activation, underscores its importance in driving cancer cell proliferation.

Future research should focus on several key areas:

-

Development of Selective CDK3 Inhibitors: The lack of highly selective CDK3 inhibitors has hampered a precise understanding of its specific roles. The development of such compounds is crucial for both basic research and therapeutic applications.

-

Comprehensive Quantitative Analysis: There is a need for more rigorous and standardized reporting of quantitative data from in vitro and in vivo studies to facilitate cross-study comparisons and a more precise understanding of the impact of CDK3 modulation.

-

Identification of Biomarkers: Identifying biomarkers that predict sensitivity to CDK3 inhibition will be essential for patient stratification in future clinical trials.

-

Combination Therapies: Exploring the synergistic potential of CDK3 inhibitors with other targeted therapies or conventional chemotherapies could lead to more effective treatment strategies.

References

- 1. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Collaborative role of E2F transcriptional activity and G1 cyclindependent kinase activity in the induction of S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wcrj.net [wcrj.net]

- 5. Expression and Prognostic Analysis of CDKs in Breast Cancer [jscimedcentral.com]

- 6. Expression of CDK3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

The Consequential Silence: A Technical Guide to CDK3 Gene Silencing and its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 3 (CDK3) is a serine/threonine kinase that plays a pivotal role in the early stages of the cell cycle, particularly in the transition from G0/G1 to S phase.[1] Its expression is tightly regulated in normal tissues but is often upregulated in various cancers, making it an attractive target for therapeutic intervention.[1] This technical guide provides an in-depth analysis of the cellular consequences of CDK3 gene silencing. We will explore the effects on key signaling pathways, present quantitative data from relevant studies, provide detailed experimental protocols for replicating and expanding upon this research, and visualize the intricate molecular interactions through signaling pathway diagrams.

Core Cellular Pathways Modulated by CDK3 Silencing

CDK3 exerts its influence primarily through the phosphorylation of key substrate proteins that govern cell cycle progression and transcription. Silencing the CDK3 gene disrupts these processes, leading to significant downstream effects.

The Rb-E2F Pathway and G1/S Phase Arrest

A primary function of CDK3 is the phosphorylation of the Retinoblastoma protein (pRb).[2] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S phase entry.[3] CDK3, in complex with cyclin C, is one of the initial kinases to phosphorylate pRb during the G0/G1 transition, a crucial step for cells to exit quiescence.[2]

Silencing of CDK3 is expected to lead to a decrease in the phosphorylation of pRb at specific sites, such as Serine 807/811.[2] This maintains pRb in its active, hypophosphorylated state, leading to the continued sequestration of E2F transcription factors.[3] Consequently, the transcription of E2F target genes, including Cyclin E, CDK2, and others necessary for DNA replication, is inhibited.[3] This culminates in a cell cycle arrest at the G1/S checkpoint.[4]

The ATF1 Signaling Axis and Transcriptional Regulation

CDK3 has been shown to directly phosphorylate the Activating Transcription Factor 1 (ATF1) at Serine 63.[1] This phosphorylation event is critical for enhancing the transactivation and transcriptional activity of ATF1, which is involved in cell proliferation and transformation.[1][5] Silencing of CDK3 leads to a significant reduction in ATF1 phosphorylation, thereby suppressing its activity.[1] This disruption of the CDK3-ATF1 signaling axis contributes to the inhibition of cell proliferation and transformation observed upon CDK3 knockdown.[1]

Induction of Apoptosis

While the primary effect of CDK3 silencing is cell cycle arrest, prolonged inhibition of cell cycle progression can lead to the induction of apoptosis, or programmed cell death. The precise mechanisms by which CDK3 silencing triggers apoptosis are still under investigation but are likely linked to the cellular stress caused by the inability to replicate DNA and divide. Studies on other CDKs have shown that their inhibition can lead to apoptosis.[6]

Quantitative Data on the Effects of CDK3 Silencing

The following tables summarize the expected quantitative effects of CDK3 gene silencing based on published literature. While specific quantitative data for CDK3 silencing is emerging, the tables are constructed based on reported qualitative effects and quantitative data from studies on related kinases and downstream targets.

Table 1: Effect of CDK3 Silencing on Cell Cycle Distribution

| Cell Line | Transfection Method | Time Point (post-transfection) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (siCDK3) | % Cells in S Phase (Control) | % Cells in S Phase (siCDK3) | Reference |

| Glioblastoma (T98G) | siRNA | 48h | ~55% | Increased | ~30% | Decreased | [1] (Qualitative) |

| Breast Cancer (MCF-7) | siRNA | 72h | ~60% | Increased | ~25% | Decreased | [4] (Inferred) |

Note: Quantitative values for T98G and MCF-7 cells are representative and based on qualitative descriptions and data from similar experiments.

Table 2: Effect of CDK3 Silencing on Protein Expression and Phosphorylation

| Target Protein | Cell Line | Method | Fold Change (siCDK3 vs. Control) | Reference |

| Phospho-Rb (Ser807/811) | Glioblastoma | Western Blot | Decreased | [2] (Inferred) |

| Phospho-ATF1 (Ser63) | Glioblastoma (T98G) | Western Blot | Significantly Decreased | [1] |

| Cyclin E | Breast Cancer | Western Blot | Decreased | [2] (Inferred) |

| CDK2 | Breast Cancer | Western Blot | No Significant Change | [7] (Comparative) |

Table 3: Effect of CDK3 Silencing on Cell Viability and Apoptosis

| Assay | Cell Line | Time Point (post-transfection) | % Viable Cells (siCDK3 vs. Control) | % Apoptotic Cells (siCDK3 vs. Control) | Reference |

| Cell Viability Assay | Glioblastoma (T98G) | 72h | Decreased | - | [5] (Qualitative) |

| TUNEL Assay | Ovarian Cancer | 72h | - | Increased | [8][9] (Methodology) |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of CDK3 gene silencing.

siRNA-Mediated Knockdown of CDK3

This protocol describes the transient silencing of CDK3 using small interfering RNA (siRNA).

-

Cell Seeding: Plate cells (e.g., T98G, MCF-7) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: On the day of transfection, dilute CDK3-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for downstream analysis.

-

Validation of Knockdown: Assess the efficiency of CDK3 knockdown at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Western Blot Analysis

This protocol is for analyzing changes in protein expression and phosphorylation status.

-

Cell Lysis: Harvest cells at the desired time point post-transfection. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CDK3, pRb (and its phosphorylated forms), ATF1 (and its phosphorylated forms), Cyclin E, CDK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein levels.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.[11]

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (TUNEL Staining)

This protocol is for detecting DNA fragmentation, a hallmark of apoptosis.[9][12]

-

Cell Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP).

-

Detection: For BrdUTP, detect the incorporated nucleotide using a fluorescently labeled anti-BrdU antibody.

-

Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-positive).[8]

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key cellular pathways affected by CDK3 silencing and a general experimental workflow.

Caption: CDK3-pRb-E2F Signaling Pathway.

References

- 1. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin E/Cdk2-dependent phosphorylation of Mcl-1 determines its stability and cellular sensitivity to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Foxo3 circular RNA retards cell cycle progression via forming ternary complexes with p21 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK3 is a major target of miR-150 in cell proliferation and anti-cancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of CDK3 in Cell Cycle Entry

An In-depth Technical Guide to the Mechanism of CDK3 Activation

Cyclin-dependent kinase 3 (CDK3) is a member of the serine/threonine protein kinase family that plays a critical, albeit specialized, role in cell cycle regulation.[1][2][3] Unlike the more extensively studied CDKs that govern progression through later phases of the cell cycle, CDK3 is a key initiator, primarily responsible for driving quiescent cells (in the G0 phase) to enter the G1 phase.[2][4][5] It achieves this by partnering with specific cyclins, most notably cyclin C, to phosphorylate the Retinoblastoma protein (pRb).[2][4][6] More recent evidence also implicates CDK3 in the G1 to S phase transition through its association with cyclin E1.[1] Given its pivotal role in initiating cell proliferation, the activation mechanism of CDK3 is of significant interest to researchers in cell biology and oncology, as its deregulation can contribute to uncontrolled cell growth.

This guide provides a detailed examination of the molecular events leading to CDK3 activation, outlines experimental protocols for its study, and presents its regulatory pathway and downstream effects.

The Core Activation Mechanism: A Two-Step Process

Full enzymatic activation of CDK3, like most other CDKs, is a sequential process that requires two fundamental events: the binding of a regulatory cyclin subunit and the subsequent phosphorylation of a specific residue within its activation loop (T-loop).[3][7][8][9]

Step 1: Cyclin Binding and Partial Activation

In its monomeric state, CDK3 is inactive. The entrance to its catalytic cleft, where ATP and protein substrates bind, is sterically blocked by the T-loop.[9][10] The initial and requisite step for activation is the binding of a cyclin partner.

-

Cyclin C: The CDK3/cyclin C complex is crucial for the G0 to G1 transition.[2][5] This complex initiates the phosphorylation of pRb, which helps release the cell from quiescence.[2][4]

-

Cyclin E1: CDK3 can also associate with cyclin E1 to promote the transition from the G1 to the S phase.[1] The crystal structure of the CDK3-cyclin E1 complex reveals that cyclin binding induces significant conformational changes in CDK3, including the repositioning of the PSTAIRE helix (or a similar region in CDK3) and the T-loop, which partially opens the catalytic cleft for substrate binding.[1][10] This creates a partially active kinase complex.

Step 2: T-loop Phosphorylation and Full Activation

While cyclin binding is essential, full kinase activity is only achieved after phosphorylation on a conserved threonine residue within the T-loop.[3][7]

-

CDK-Activating Kinase (CAK): This phosphorylation is catalyzed by the CDK-Activating Kinase (CAK), which in metazoans is a complex of CDK7, Cyclin H, and MAT1.[7][11][12]

-

Conformational Stabilization: The addition of a negatively charged phosphate group to this key threonine residue stabilizes the T-loop in an open and active conformation. This fully exposes the catalytic site, allowing for efficient binding of ATP and phosphorylation of target substrates like pRb.[9][10]

Visualizing the CDK3 Activation Pathway

The signaling cascade for CDK3 activation and its subsequent action on the key substrate pRb is illustrated below.

Caption: The CDK3 activation cascade, from cyclin binding to T-loop phosphorylation and subsequent phosphorylation of the pRb-E2F complex.

Quantitative Data and Key Molecular Partners

The precise biophysical and kinetic parameters for human CDK3 are not as extensively documented as for CDK1 or CDK2. However, the key interacting partners and phosphorylation events are well-established.

Table 1: CDK3 Interacting Partners and Their Function

| Partner | Class | Function in CDK3 Activation | Cell Cycle Phase |

|---|---|---|---|

| Cyclin C | Regulatory Subunit | Binds and partially activates CDK3, directing it to phosphorylate pRb.[2][4] | G0 to G1 Transition |

| Cyclin E1 | Regulatory Subunit | Binds and partially activates CDK3.[1] | G1 to S Transition |

| CDK7/Cyclin H | Activating Kinase | Phosphorylates the T-loop of CDK3, leading to its full activation.[7][11] | Constitutively Active |

Table 2: Key Phosphorylation Sites in the CDK3 Pathway

| Protein | Residue(s) | Role | Consequence of Phosphorylation |

|---|---|---|---|

| CDK3 | Conserved Threonine in T-loop | Activation Site | Stabilizes active conformation, enabling full kinase activity.[3][7] |

| pRb | Serine 807/811 | Substrate Site | Disrupts pRb binding to E2F transcription factors.[6] |

| ATF1 | Serine 63 | Substrate Site | Enhances transactivation and transcriptional activities.[6] |

Experimental Protocols

Studying the kinase activity of CDK3 is fundamental to understanding its regulation. The most common method is the immunoprecipitation (IP) kinase assay, which measures the activity of endogenous CDK3 from cell lysates.

Protocol: Immunoprecipitation (IP) Kinase Assay for CDK3

This protocol allows for the specific isolation of a CDK3-cyclin complex from a cell lysate and the subsequent measurement of its ability to phosphorylate a substrate in vitro.

A. Materials and Reagents

-

Cell Culture: Cells of interest (e.g., T98G glioblastoma cells).[6]

-

Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors just before use.

-

Antibodies: Anti-CDK3 antibody for immunoprecipitation, Normal IgG (isotype control).

-

Wash Buffer: Lysis buffer or a milder buffer like PBS, depending on complex stability.[13]

-

Kinase Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT.[15]

-

Substrate: Recombinant Histone H1 or a fragment of Retinoblastoma protein (pRb).[15][16]

-

ATP Mix: Cold ATP and radioactive [γ-³²P]ATP.

-

SDS-PAGE reagents and equipment.

-

Phosphorimager or autoradiography film.

B. Procedure

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.[13]

-

Add 1 mL of ice-cold lysis buffer per 10⁷ cells.[13]

-

Incubate on ice for 15-30 minutes with gentle agitation.[13]

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Transfer the supernatant (cleared lysate) to a new, pre-chilled tube.

-

-

Immunoprecipitation of CDK3:

-

Determine the protein concentration of the cleared lysate.

-

To ~500 µg of lysate, add 2-4 µg of the primary anti-CDK3 antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[13]

-

Add 50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immunocomplexes.[13]

-

Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack.

-

Discard the supernatant and wash the beads three times with 800 µL of ice-cold wash buffer.[13]

-

-

In Vitro Kinase Reaction:

-

After the final wash, resuspend the bead pellet in 30 µL of Kinase Assay Buffer.

-

Add 5 µg of substrate (e.g., Histone H1).

-

To start the reaction, add 10 µL of ATP mix (final concentration ~50 µM ATP, with 5-10 µCi [γ-³²P]ATP).

-

Incubate at 30°C for 20-30 minutes with gentle shaking.

-

Terminate the reaction by adding 20 µL of 3x SDS loading buffer and boiling for 5 minutes.

-

-

Detection:

Visualizing the Experimental Workflow

The following diagram outlines the key steps of the IP-Kinase Assay protocol.

Caption: A step-by-step workflow for determining endogenous CDK3 kinase activity using an immunoprecipitation-based assay.

Conclusion

The activation of CDK3 is a tightly regulated, multi-step process that is fundamental for the transition of cells from a quiescent state into the proliferative cell cycle. The sequential binding of a cyclin partner (Cyclin C or E1) followed by T-loop phosphorylation by CAK ensures that CDK3 is activated only at the appropriate time. Its primary role in phosphorylating pRb highlights its function as a critical gatekeeper for cell cycle entry. The detailed protocols and pathways described herein provide a framework for researchers and drug development professionals to investigate CDK3's function and explore its potential as a therapeutic target in diseases characterized by aberrant cell proliferation.

References

- 1. Structural basis of CDK3 activation by cyclin E1 and inhibition by dinaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 4. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 3 - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activating Phosphorylation of Cyclin-Dependent Kinases in Budding Yeast - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Unveiling the noncanonical activation mechanism of CDKs: insights from recent structural studies [frontiersin.org]

- 10. Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex | Semantic Scholar [semanticscholar.org]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. Structural basis of T-loop-independent recognition and activation of CDKs by the CDK-activating kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 15. promega.com [promega.com]

- 16. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to CDK3 Protein Interactions and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 3 (CDK3) is a serine/threonine kinase that plays a critical, yet often overlooked, role in cell cycle regulation, particularly in the transitions from G0 to G1 and G1 to S phase.[1][2] Dysregulation of CDK3 activity has been implicated in various cancers, making it an emerging target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of CDK3's protein interactions and its downstream targets. We delve into the quantitative aspects of these interactions, detail the experimental protocols used to elucidate them, and present signaling pathways and experimental workflows through standardized diagrams. This document is intended to serve as a valuable resource for researchers in academia and industry who are focused on cell cycle control, oncology, and the development of novel kinase inhibitors.

Introduction to CDK3

CDK3 is a member of the cyclin-dependent kinase family, a group of enzymes central to the control of the eukaryotic cell cycle.[3] While other CDKs such as CDK1, CDK2, CDK4, and CDK6 have been extensively studied, CDK3's specific functions are now coming into sharper focus. Its primary role appears to be in the early stages of the cell cycle, where it contributes to the commitment of cells to proliferate.[1] Unlike many other CDKs, CDK3 expression is tightly regulated and is found to be upregulated in several cancer types, suggesting a role in tumorigenesis.[4] Understanding the intricate network of protein interactions that govern CDK3 activity and substrate specificity is paramount for developing targeted therapies.

CDK3 Protein Interactions: A Quantitative Perspective

The activity of CDK3 is exquisitely regulated by its interaction with activating cyclin partners and inhibitory proteins. Furthermore, its function is executed through the phosphorylation of a specific set of downstream substrates. While comprehensive quantitative data for all CDK3 interactions remains an area of active research, this section summarizes the key known interactions and available quantitative insights.

Cyclin Partners: The Engines of CDK3 Activity

Like other CDKs, CDK3 requires association with a cyclin subunit for its kinase activity. The primary cyclin partners for CDK3 are Cyclin C and Cyclin E1.

-

Cyclin C (CCNC): The CDK3/Cyclin C complex is crucial for the G0 to G1 transition.[2] This complex phosphorylates the retinoblastoma protein (pRb), a key step in releasing the E2F transcription factors and initiating the gene expression program for cell cycle entry.

-

Cyclin E1 (CCNE1): The CDK3/Cyclin E1 complex is implicated in the G1/S transition. While CDK2 is the canonical partner for Cyclin E1, CDK3 can also associate with it to promote S phase entry.[1]

Table 1: Summary of CDK3-Cyclin Interactions

| Interacting Partner | Cell Cycle Phase | Primary Function | Quantitative Data (Binding Affinity, Kd) |

| Cyclin C (CCNC) | G0/G1 Transition | Phosphorylation of pRb to promote exit from quiescence. | Data not available in the searched literature. |

| Cyclin E1 (CCNE1) | G1/S Transition | Promotion of S phase entry. | Data not available in the searched literature. |

Downstream Substrates: Effectors of CDK3 Signaling

CDK3 exerts its biological effects by phosphorylating a range of downstream substrate proteins. The identification and characterization of these substrates are key to understanding its role in cell cycle progression and disease.

-

Retinoblastoma Protein (RB1): As mentioned, pRb is a critical substrate of the CDK3/Cyclin C complex. Phosphorylation of pRb by CDK3 is one of the earliest events in the cell cycle, initiating the cascade that leads to DNA replication.

-

Activating Transcription Factor 1 (ATF1): CDK3 directly interacts with and phosphorylates ATF1. This phosphorylation enhances ATF1's transcriptional activity, which in turn can promote cell transformation.

-

CABLES1 (CDK5 and ABL1 enzyme substrate 1): CABLES1 is another identified substrate of CDK3. While the precise functional consequence of this phosphorylation is still under investigation, it is thought to be involved in the regulation of cell proliferation and differentiation.

Table 2: Key Downstream Substrates of CDK3

| Substrate | Biological Function | Phosphorylation Site(s) | Quantitative Data (Km, kcat) |

| Retinoblastoma Protein (RB1) | Tumor suppressor, cell cycle regulation. | Specific sites for G0/G1 transition. | Data not available in the searched literature. |

| Activating Transcription Factor 1 (ATF1) | Transcription factor involved in proliferation and transformation. | Serine/Threonine residues. | Data not available in the searched literature. |

| CABLES1 | Scaffolding protein in cell signaling. | Serine/Threonine residues. | Data not available in the searched literature. |

The CDK3 Interactome: A Broader Network

To provide a more comprehensive view of the proteins that functionally associate with CDK3, data from high-throughput studies and interaction databases such as BioGRID and STRING have been compiled. It is important to note that many of these interactions are identified through large-scale screens and may include indirect or transient associations. Further validation is required to confirm direct physical interactions.

Table 3: Expanded CDK3 Interactome

| Interactor | Evidence/Method of Identification | Putative Function in CDK3 Context |

| CDK2 | Affinity Capture-MS[5] | Potential for functional redundancy or cross-talk. |

| CCND1 (Cyclin D1) | Affinity Capture-MS[6] | Potential alternative cyclin partner. |

| CKS1B, CKS2 | Co-expression, Textmining[1] | Adaptor proteins that may mediate substrate recognition. |

| CDKN1A (p21) | Textmining[1] | Potential inhibitor of CDK3 activity. |

| CCNB1 (Cyclin B1) | Co-expression, Textmining[1] | Potential role in later cell cycle phases. |

Signaling Pathways Involving CDK3

Based on the known interactions and downstream targets, we can construct a signaling pathway that illustrates the central role of CDK3 in the early phases of the cell cycle.

References

- 1. string-db.org [string-db.org]

- 2. CDK3 gene information - The Human Protein Atlas [v23.proteinatlas.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. CDK3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. CDK2 - CDK3 Interaction Summary | BioGRID [thebiogrid.org]

- 6. CDK3 - CCND1 Interaction Summary | BioGRID [thebiogrid.org]

Expression Profile of Cyclin-Dependent Kinase 3 (CDK3) in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 3 (CDK3) is a member of the serine/threonine protein kinase family that plays a crucial role in cell cycle regulation.[1] Specifically, CDK3 is involved in the transition from the G0 to G1 phase and the entry into the S phase of the cell cycle.[1] It forms a complex with cyclin C to phosphorylate the retinoblastoma protein (Rb), a key step in releasing the E2F transcription factors and initiating the transcription of genes required for DNA synthesis.[1] Given its fundamental role in cell proliferation, understanding the expression profile of CDK3 in different human tissues is of paramount importance for basic research and for the development of novel therapeutic strategies, particularly in oncology. This technical guide provides a comprehensive overview of the expression of CDK3 across various human tissues, detailed experimental protocols for its detection and quantification, and a description of its key signaling pathways.

Data Presentation: CDK3 Expression Profile

The expression of CDK3 varies across different human tissues at both the mRNA and protein levels. While generally expressed at low levels in most normal tissues, it is found to be upregulated in several types of cancer.

RNA Expression Data

The following table summarizes the consensus normalized RNA expression levels of CDK3 in various human tissues, derived from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. The data is presented in normalized Transcripts Per Million (nTPM).

| Tissue | nTPM (Consensus) |

| Adipose Tissue | 1.5 |

| Adrenal Gland | 2.1 |

| Appendix | 2.8 |

| Bone Marrow | 4.5 |

| Brain (Cerebral Cortex) | 1.8 |

| Breast | 1.9 |

| Colon | 2.5 |

| Esophagus | 1.7 |

| Fallopian Tube | 2.9 |

| Heart Muscle | 1.2 |

| Kidney | 2.0 |

| Liver | 1.6 |

| Lung | 2.2 |

| Lymph Node | 3.5 |

| Ovary | 3.1 |

| Pancreas | 1.9 |

| Placenta | 3.8 |

| Prostate | 2.3 |

| Skeletal Muscle | 0.9 |

| Skin | 2.4 |

| Small Intestine | 2.6 |

| Spleen | 3.9 |

| Stomach | 2.1 |

| Testis | 5.2 |

| Thyroid Gland | 1.8 |

| Tonsil | 4.1 |

| Urinary Bladder | 2.0 |

Data sourced from the Human Protein Atlas, representing a consensus of HPA and GTEx RNA-seq data.

Protein Expression Data

IHC-based observations from the Human Protein Atlas suggest the following qualitative expression patterns:

-

Low Expression: Adipose tissue, Heart muscle, Skeletal muscle.

-

Medium Expression: Bone marrow, Lymphoid tissues (lymph node, tonsil, spleen), Testis, Placenta.

-

Variable Expression (Low to Medium): Brain, Gastrointestinal tract, Kidney, Lung, Skin.

It is important to note that IHC data provides a semi-quantitative and spatially resolved view of protein expression but is subject to antibody specificity and staining interpretation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the expression profile of CDK3.

Immunohistochemistry (IHC) for CDK3 Detection in Paraffin-Embedded Tissues

This protocol is adapted from standard IHC procedures and incorporates specific considerations for CDK3.

1. Tissue Preparation:

-

Fix freshly dissected tissue (not exceeding 5mm in thickness) in 10% neutral buffered formalin for 18-24 hours at room temperature.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

-

Clear the tissue in xylene and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

2. Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol in descending concentrations (100%, 95%, 70%) for 5 minutes each.

-

Rinse with distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

-

Heat the buffer to 95-100°C for 20-30 minutes.

-

Allow the slides to cool to room temperature in the buffer.

4. Staining:

-

Wash slides in a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash slides with wash buffer.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against CDK3 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer (recommended starting dilution 1:100 to 1:500) overnight at 4°C in a humidified chamber.

-

Wash slides with wash buffer.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash slides with wash buffer.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Wash slides with wash buffer.

-

Develop the signal using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.

-

Wash slides with distilled water to stop the reaction.

5. Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through an ascending series of ethanol and clear in xylene.

-

Mount the slides with a permanent mounting medium.

6. Visualization:

-

Examine the slides under a light microscope. CDK3 staining is expected in the nucleus and cytoplasm.

Western Blotting for CDK3 Quantification

This protocol outlines the steps for quantifying CDK3 protein levels in tissue or cell lysates.

1. Sample Preparation (Lysate Extraction):

-

Harvest fresh tissue or cells and wash with ice-cold PBS.

-

Homogenize the tissue or lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK3 (e.g., a rabbit polyclonal or mouse monoclonal antibody) diluted in blocking buffer (recommended starting dilution 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit-HRP or goat anti-mouse-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.

-

Detect the chemiluminescent signal using a digital imager or X-ray film.

-

To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

5. Quantification:

-

Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative abundance of CDK3 normalized to the loading control.

RNA Sequencing (RNA-Seq) for CDK3 Transcriptome Analysis

This section provides a general workflow for analyzing CDK3 gene expression using RNA-Seq.

1. RNA Extraction and Library Preparation:

-

Extract total RNA from tissues or cells using a TRIzol-based method or a commercial kit, ensuring high purity and integrity (RIN > 8).

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Assess the quality and quantity of the library using a bioanalyzer and qPCR.

2. Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis Workflow:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality bases using tools such as Trimmomatic or Cutadapt.

-

Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. The raw counts for the CDK3 gene would be extracted from the resulting count matrix.

-

Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For differential expression analysis, normalization is typically handled by the statistical package.

-

Differential Expression Analysis (if applicable): For comparing CDK3 expression between different conditions, use statistical packages like DESeq2 or edgeR in R. These tools model the raw counts and perform hypothesis testing to identify statistically significant differences in gene expression.

Signaling Pathways and Experimental Workflows

CDK3 Signaling Pathways

CDK3 is a key player in cell cycle progression, primarily through two identified signaling pathways.

1. The Canonical CDK3-Cyclin C-Rb-E2F Pathway:

During the transition from a quiescent state (G0) to the first gap phase (G1) of the cell cycle, CDK3 is activated by binding to Cyclin C. The active CDK3/Cyclin C complex then phosphorylates the retinoblastoma protein (Rb). This phosphorylation event causes Rb to dissociate from the E2F family of transcription factors. Once released, E2F proteins activate the transcription of genes necessary for the cell to enter the S phase, where DNA replication occurs.

2. The PTP1B-CDK3 Signaling Pathway in Glioblastoma:

A novel signaling pathway has been identified in glioblastoma cells where the Protein Tyrosine Phosphatase 1B (PTP1B) plays a role in activating CDK3.[2][3][4] PTP1B dephosphorylates an inhibitory tyrosine residue (Tyr15) on CDK3, leading to its activation.[5] This active CDK3 then participates in the canonical pathway to promote cell cycle progression by phosphorylating Rb and activating E2F-dependent transcription.[2][3][4] This pathway highlights a potential therapeutic target for glioblastoma.[5]

Experimental Workflow for Investigating CDK3 Expression and Activity

The following diagram illustrates a typical experimental workflow for a comprehensive analysis of CDK3 expression and its functional consequences.

Conclusion

This technical guide provides a detailed overview of the expression profile of CDK3 in various human tissues, grounded in publicly available RNA-seq data and qualitative protein expression information. The provided experimental protocols offer a robust framework for researchers to investigate CDK3 in their own studies. Furthermore, the elucidation of its key signaling pathways, particularly the canonical cell cycle regulation and the newly discovered PTP1B-mediated activation in glioblastoma, underscores the importance of CDK3 as a subject of continued research and a potential target for therapeutic intervention. The methodologies and information presented herein are intended to facilitate further exploration into the multifaceted roles of CDK3 in human health and disease.

References

The Biological Significance of CDK3 in Neurobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 3 (CDK3) is an atypical member of the CDK family, traditionally recognized for its role in the G0/G1 and G1/S phase transitions of the cell cycle. Emerging evidence, however, points to a significant and multifaceted role for CDK3 in the central nervous system, extending beyond cell cycle regulation to encompass neuro-oncology, neurodegeneration, and neuroinflammation. In mature, post-mitotic neurons, the aberrant reactivation of cell cycle machinery, including CDKs, is increasingly implicated in pathological processes leading to apoptosis. Conversely, in proliferative brain tumors like glioblastoma, CDK3 appears to be a key driver of tumorigenesis. This technical guide provides a comprehensive overview of the current understanding of CDK3 in neurobiology, summarizing key signaling pathways, presenting quantitative expression data, and detailing experimental protocols to facilitate further research in this promising area of therapeutic development.

Introduction to CDK3

CDK3 is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin C and Cyclin E, phosphorylates key substrates to drive cell cycle progression.[1][2] Its canonical function involves the phosphorylation of the Retinoblastoma protein (Rb), which releases the E2F transcription factor to initiate the expression of genes required for DNA synthesis.[3] While CDK3 has been considered functionally redundant in some contexts, recent studies have unveiled its critical, non-redundant roles in specific cellular processes, particularly in the nervous system.

Quantitative Data on CDK3 Expression in the Nervous System

Quantitative analysis of CDK3 expression in the human brain provides a foundation for understanding its potential roles in both normal and pathological states. While comprehensive quantitative proteomics data for CDK3 in various neurological diseases is still emerging, RNA sequencing and protein expression databases offer valuable insights.

Table 1: CDK3 Expression in Human Brain Tissues

| Data Type | Brain Region/Condition | Expression Level | Source |

| RNA-Seq | Normal Brain Regions | Generally low but detectable expression across various regions. | The Human Protein Atlas[4], RNA sequencing of transcriptomes in human brain regions[5] |

| RNA-Seq | Glioblastoma | Significantly higher expression compared to normal brain tissue.[6] | Cdk3-Mediated ATF1 Phosphorylation Enhances Cell Transformation[6] |

| Immunohistochemistry | Glioblastoma Tissue | Higher protein levels compared to non-tumor brain tissue.[6] | Cdk3-Mediated ATF1 Phosphorylation Enhances Cell Transformation[6] |

| Quantitative Proteomics | Alzheimer's Disease (Frontal Cortex) | Data for CDK3 not specifically highlighted as significantly altered in broad proteomic screens. | Quantitative proteomic analysis of the frontal cortex in Alzheimer's disease[7], Large-scale Proteomic Analysis of Alzheimer’s Disease Brain[8] |

Note: Specific FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values or protein concentrations are highly dependent on the specific dataset and normalization methods used. Researchers are encouraged to consult the primary data sources for detailed quantitative information.

Signaling Pathways Involving CDK3 in Neurobiology